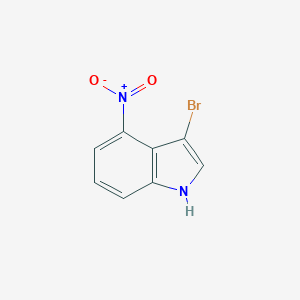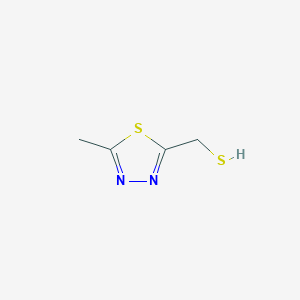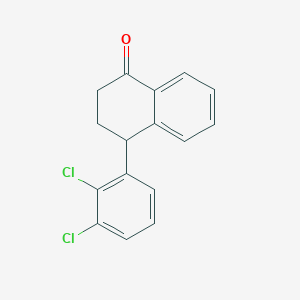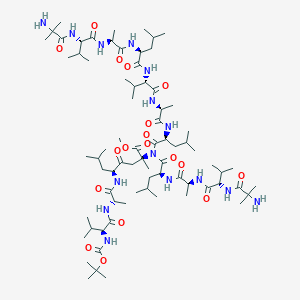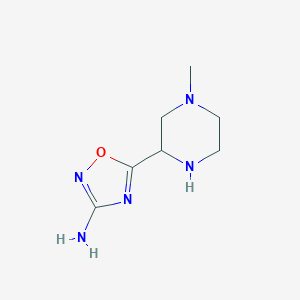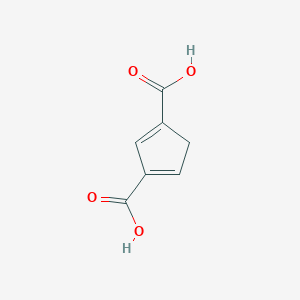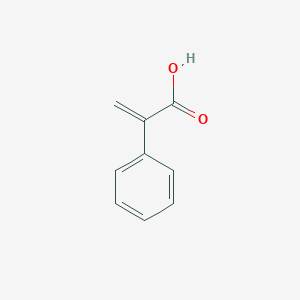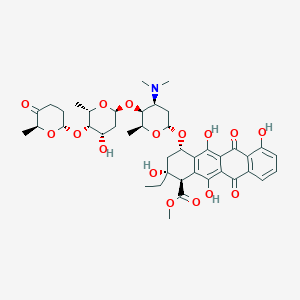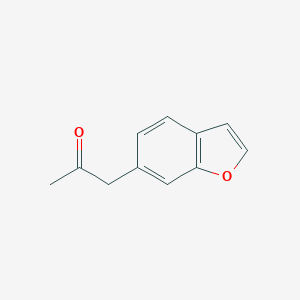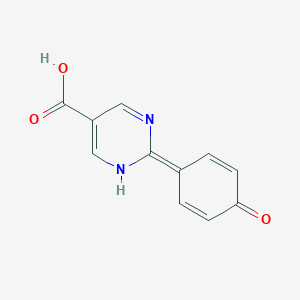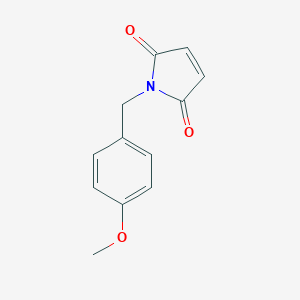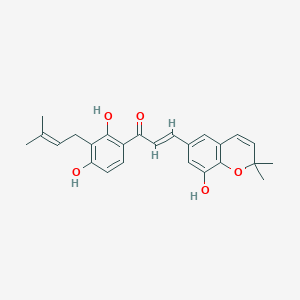
Dmdbp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylideneacetone dipalladium (II) (DMDBP) is a palladium-based catalyst that is widely used in organic synthesis. It was first synthesized in 1973 by Tsuji and co-workers and has since become one of the most important catalysts in organic chemistry. DMDBP is known for its high efficiency, selectivity, and versatility in a wide range of reactions.
Mechanism Of Action
DMDBP acts as a catalyst in organic reactions by coordinating with the reactants and facilitating the formation of new bonds. The mechanism of action of DMDBP is based on the palladium-catalyzed oxidative addition of aryl halides to the palladium complex, followed by the transmetalation with an organoboron compound or an organotin compound, and the reductive elimination of the product.
Biochemical And Physiological Effects
DMDBP has no known biochemical or physiological effects on living organisms. It is not toxic or harmful to humans or animals, and it does not accumulate in the environment.
Advantages And Limitations For Lab Experiments
The advantages of using DMDBP in lab experiments include its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP is also easy to handle and store, and it can be used on a large scale. The limitations of using DMDBP in lab experiments include its high cost and the need for specialized equipment and expertise.
Future Directions
The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications. Other future directions include the investigation of the mechanism of action of DMDBP and the development of new synthetic methodologies based on DMDBP.
Conclusion:
DMDBP is a palladium-based catalyst that has become one of the most important catalysts in organic chemistry due to its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has no known biochemical or physiological effects on living organisms, and it is not toxic or harmful to humans or animals. The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications.
Scientific Research Applications
DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has been shown to be effective in a variety of reactions, including cross-coupling reactions, Heck reactions, Suzuki-Miyaura reactions, and Sonogashira reactions. DMDBP has also been used in the synthesis of natural products and biologically active compounds.
properties
CAS RN |
151135-83-0 |
|---|---|
Product Name |
Dmdbp |
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+ |
InChI Key |
DYPJOHFWCNIBKZ-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
synonyms |
1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one DMDBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



